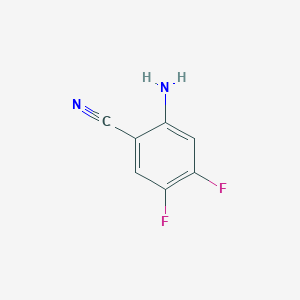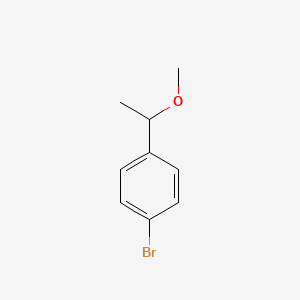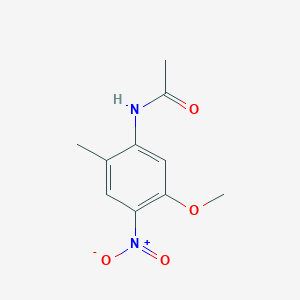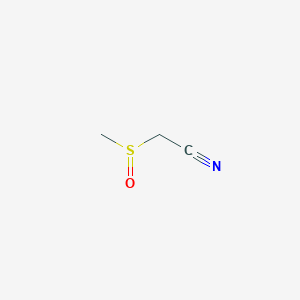
(3-bromoprop-1-yn-1-yl)benzène
Vue d'ensemble
Description
3-Bromo-1-phenylpropyne (3-Br-1-Phenylpropyne) is an important organic compound used in many synthetic organic chemistry processes. It is a reactive intermediate used in a variety of organic synthesis reactions, and is also used as a catalyst in some biochemical processes. 3-Br-1-Phenylpropyne is a colorless liquid that is soluble in water and has a boiling point of 62.5 °C.
Applications De Recherche Scientifique
Synthèse de dérivés de l'acide tétrahydroisoquinoléine-3-carboxylique
“(3-bromoprop-1-yn-1-yl)benzène” est utilisé dans la préparation de dérivés de l'acide tétrahydroisoquinoléine-3-carboxylique . Ces dérivés sont importants en chimie médicinale en raison de leurs activités biologiques.
Agent propargylant
Ce composé agit comme un agent propargylant et est utilisé pour l'alkylation du dianion des bêta-céto esters au niveau du carbone gamma . Cette réaction est importante en synthèse organique pour la création de nouvelles liaisons carbone-carbone.
Synthèse d'alcools alléniques
“this compound” joue un rôle important dans la synthèse d'alcools alléniques . Les alcools alléniques sont des intermédiaires utiles en synthèse organique et ont des applications dans la synthèse de produits naturels et de produits pharmaceutiques.
Synthèse d'énynes conjugués terminaux
Ce composé est également utilisé dans la synthèse d'énynes conjugués terminaux . Ces composés sont importants dans le domaine de la science des matériaux et de la chimie médicinale.
Recherche chimique
“this compound” est un produit chimique précieux en recherche et est souvent utilisé dans le développement de nouvelles méthodologies de synthèse .
Science des matériaux
En raison de sa structure unique, “this compound” a des applications potentielles en science des matériaux, en particulier dans le développement de nouveaux polymères .
Mécanisme D'action
Safety and Hazards
3-Bromo-1-phenylpropyne is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is also suspected of damaging fertility or the unborn child, and may cause damage to organs (Central nervous system) through prolonged or repeated exposure .
Propriétés
IUPAC Name |
3-bromoprop-1-ynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNCIBMWPVZEAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450849 | |
| Record name | 3-Bromo-1-phenylpropyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1794-48-5 | |
| Record name | 3-Bromo-1-phenylpropyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Bromo-1-propynyl)benzen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-Bromo-1-phenylpropyne a useful reagent in organic synthesis?
A1: 3-Bromo-1-phenylpropyne serves as a versatile electrophile due to the presence of the bromine atom. This allows it to participate in various reactions, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. Its structure, featuring both an alkyne and a phenyl ring, enables its incorporation into diverse molecular frameworks, making it particularly interesting for constructing complex heterocycles.
Q2: How is 3-Bromo-1-phenylpropyne utilized in the synthesis of camptothecin analogs?
A: One study [] highlights the use of 3-Bromo-1-phenylpropyne in a novel synthetic route towards the ABCD ring core of camptothecins, potent anti-cancer agents. The process involves two key steps:
- N-alkylation: 3-Bromo-1-phenylpropyne reacts with 1,6-dihydro-6-oxo-2-pyridinecarbonitrile under Curran’s protocol to yield an N-alkylated intermediate. []
- DBU-induced cyclization: Treatment of the intermediate with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) induces cyclization, likely through an intramolecular hetero-Diels-Alder reaction, furnishing the desired tetracyclic core. []
Q3: Are there other applications of 3-Bromo-1-phenylpropyne in heterocycle synthesis?
A: Yes, another study [] demonstrates the utility of 3-Bromo-1-phenylpropyne in constructing benzo[4,5]imidazo[2,1-b]thiazoles. Two distinct approaches are employed:
- Nucleophilic Attack/Addition Cyclization: 3-Bromo-1-phenylpropyne reacts with 1H-benzo[d]imidazole-2-thiols in the presence of cesium carbonate to give 3-benzyl-benzo[4,5]imidazo[2,1-b]thiazoles. []
- C–H Bond Activation: A palladium-catalyzed C-H bond activation strategy utilizing 3-Bromo-1-phenylpropyne and halobenzenes grants access to 3-benzyl-2-phenyl-benzo[4,5]imidazo[2,1-b]thiazoles. []
Q4: What are the advantages of these synthetic approaches using 3-Bromo-1-phenylpropyne?
A4: The presented methodologies offer several benefits:
- Conciseness: These routes provide relatively short and efficient pathways to complex heterocyclic systems. [, ]
- Mild Conditions: The reactions generally proceed under mild conditions, enhancing functional group tolerance. [, ]
- Versatility: The use of readily available starting materials and the ability to introduce diverse substituents showcase the flexibility of these approaches. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R)-2-[3,4-Bis(trimethylsilyloxy)phenyl]-N-trimethylsilyl-2-trimethylsilyloxyethanamine](/img/structure/B1278694.png)








![6-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B1278716.png)
